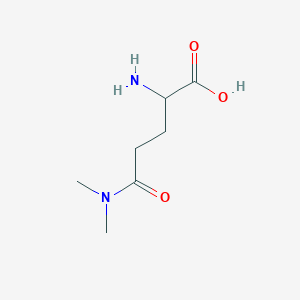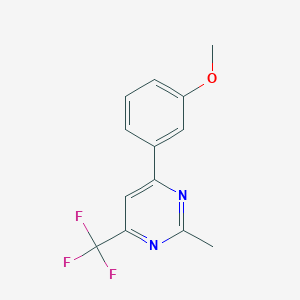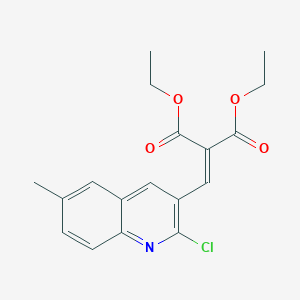
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.79 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with chloro, methyl, and diethoxycarbonyl groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylquinoline and diethyl malonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The diethoxycarbonyl groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, oxidized or reduced forms of the compound, and carboxylic acids resulting from hydrolysis .
科学的研究の応用
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline: Similar structure but with a fluorine atom instead of a methyl group.
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline: The same compound but with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific combination of chloro, methyl, and diethoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
特性
CAS番号 |
1031928-55-8 |
|---|---|
分子式 |
C18H18ClNO4 |
分子量 |
347.8 g/mol |
IUPAC名 |
diethyl 2-[(2-chloro-6-methylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-11(3)6-7-15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |
InChIキー |
VZLFAVAURYYLHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)C)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


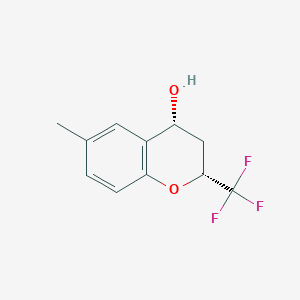

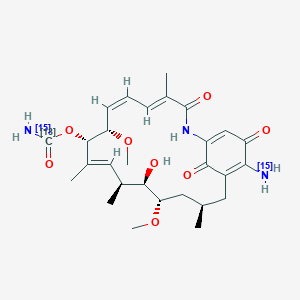
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
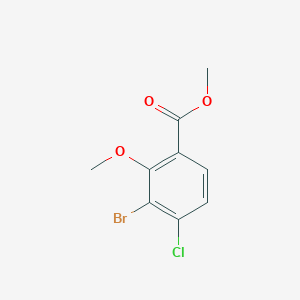

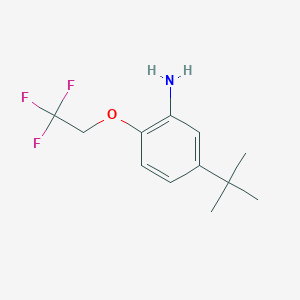
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
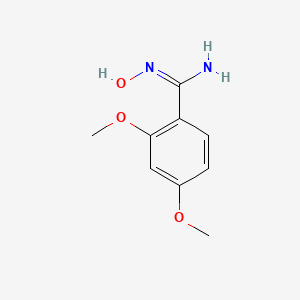
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
